2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

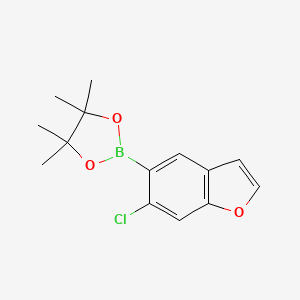

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring substituted with a chlorine atom at the 6-position and a dioxaborolane moiety at the 2-position, making it a unique and valuable chemical entity.

Eigenschaften

IUPAC Name |

2-(6-chloro-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-7-9-5-6-17-12(9)8-11(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMPZHEQBVUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154741-00-0 | |

| Record name | 2-(6-chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives

Biologische Aktivität

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound with significant biological activity. This compound features a unique structure that includes a chlorinated benzofuran moiety and a dioxaborolane core. Its molecular formula is , and it has a molecular weight of approximately 278.54 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP), which are essential for drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . These interactions suggest potential implications in pharmacological applications and drug development.

The compound's biological activity arises from its ability to interact with various biological systems. The chlorobenzofuran component enhances reactivity, allowing it to participate in significant metabolic interactions. Its role as a cytochrome P450 inhibitor suggests that it may affect the metabolism of co-administered drugs that are substrates for these enzymes .

The synthesis of this compound typically involves the reaction of 6-chlorobenzofuran with boronic acid derivatives under controlled conditions. The dioxaborolane structure stabilizes the boron atom, making it reactive under mild conditions .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1192755-14-8 | 0.93 | Different position of substitution on benzofuran |

| 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | 0.93 | Contains methoxy group instead of chlorobenzofuran |

| 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 519054-55-8 | 0.95 | Lacks chlorine substituent |

| 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 402503-13-3 | 0.75 | Different substitution pattern on benzofuran |

This comparison highlights the unique chlorination at position six on the benzofuran ring in our compound which may influence both its reactivity and biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the antibacterial and antifungal activities of compounds related to dioxaborolanes. For instance:

- Antifungal Activity : A series of dioxolanes were synthesized and tested for antifungal properties against Candida albicans, showing excellent activity .

- Antibacterial Activity : Other studies have demonstrated significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa for structurally related compounds .

These findings suggest that compounds within this chemical framework may possess broad-spectrum antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile building block in organic chemistry. It is used to synthesize complex molecules that are crucial in the pharmaceutical industry. The compound's structure allows for various functional group transformations.

Synthesis Methodology:

The synthesis typically involves the reaction of 6-chlorobenzofuran with boronic acid derivatives under controlled conditions. Common methods include:

- Palladium-Catalyzed Cross-Coupling Reactions: This method is essential for forming carbon-carbon bonds.

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| Palladium catalyst in DMF at 60°C for 16 hours | 85% |

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP), which play a crucial role in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes.

Potential Pharmacological Applications:

- Drug Development: The compound's ability to inhibit specific cytochrome P450 enzymes suggests its potential in pharmacological applications or drug development.

Case Study:

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines by inducing apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

Metabolic Interactions

Understanding the metabolic interactions of this compound is crucial for assessing its safety profile and therapeutic index when co-administered with other pharmaceuticals.

Q & A

Q. How can linked survey and experimental data enhance reproducibility in boronic ester research?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles to standardize data reporting. Blockchain-enabled lab notebooks ensure traceability. Cross-reference digital trace data (e.g., reaction kinetics from inline IR) with survey-based metadata (researcher protocols) to identify bias sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.